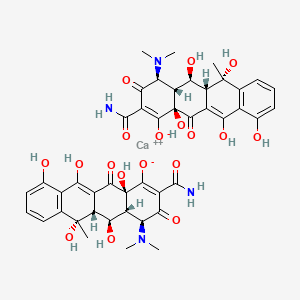
Calcium dioxytetracycline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium dioxytetracycline is a derivative of oxytetracycline, a broad-spectrum tetracycline antibiotic. It is known for its ability to inhibit bacterial protein synthesis, making it effective against a wide range of bacterial infections. This compound is particularly valued for its enhanced stability and solubility compared to its parent compound, oxytetracycline.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of calcium dioxytetracycline typically involves the following steps:
Oxytetracycline Solution Preparation: Oxytetracycline is dissolved in water, and the pH is adjusted using sulfuric acid.
Calcium Carbonate Addition: Calcium carbonate is added to the oxytetracycline solution, and the mixture is stirred and allowed to react for several hours.
Quaternary Ammonium Salt Addition: A quaternary ammonium salt-type cationic surfactant is added to the reaction mixture, followed by further stirring and reaction.
pH Adjustment and Spray Drying: Sodium hydroxide is used to adjust the pH of the reaction mixture, which is then subjected to spray drying to obtain this compound in granular form
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, ensuring the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Calcium dioxytetracycline undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Scientific Research Applications
Calcium dioxytetracycline has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: Employed in studies of bacterial protein synthesis and as a tool for investigating antibiotic resistance mechanisms.
Medicine: Utilized in the development of new antibiotics and in the treatment of bacterial infections.
Industry: Applied in the production of animal feed additives to promote growth and prevent diseases in livestock
Mechanism of Action
Calcium dioxytetracycline exerts its effects by binding to the 30S ribosomal subunit of bacteria, preventing the attachment of amino-acyl tRNA to the ribosome. This inhibition of translation effectively halts bacterial protein synthesis, leading to the cessation of bacterial growth and multiplication. The binding is reversible, allowing for the eventual elimination of the compound from the bacterial cells .
Comparison with Similar Compounds
Oxytetracycline: The parent compound, known for its broad-spectrum antibiotic activity.
Chlortetracycline: Another tetracycline antibiotic with similar mechanisms of action but different pharmacokinetic properties.
Doxycycline: A more lipophilic tetracycline with improved absorption and tissue distribution.
Minocycline: Known for its enhanced activity against resistant bacterial strains.
Uniqueness of Calcium Dioxytetracycline: this compound stands out due to its enhanced stability and solubility compared to oxytetracycline. These properties make it more effective in certain applications, particularly in industrial and veterinary settings where stability and solubility are critical .
Properties
Molecular Formula |
C44H46CaN4O18 |
|---|---|
Molecular Weight |
958.9 g/mol |
IUPAC Name |
calcium;(4S,4aR,5S,5aR,6S,12aR)-2-carbamoyl-4-(dimethylamino)-5,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracen-1-olate |
InChI |
InChI=1S/2C22H24N2O9.Ca/c2*1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h2*4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);/q;;+2/p-2/t2*12-,13-,14+,17+,21-,22+;/m11./s1 |
InChI Key |
VANYVCHXDYVKSI-MXWBXKMOSA-L |
Isomeric SMILES |
C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2] |
Canonical SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl (2S)-2-[[[(E)-4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-enoxy]-phenoxyphosphoryl]amino]propanoate](/img/structure/B10787012.png)
![(3-(benzo[d] [1,3] dioxol-4-yloxy)-3-(4-fluorophenyl)-N, N-dimethylpropan-1-amine](/img/structure/B10787029.png)
![5-[(3-Chloro-4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10787035.png)

![N-[1-[5-[5-[4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B10787063.png)
![(1R,2R,5E,9E,12R)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10787067.png)
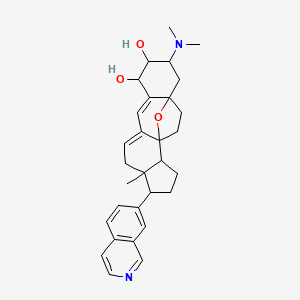
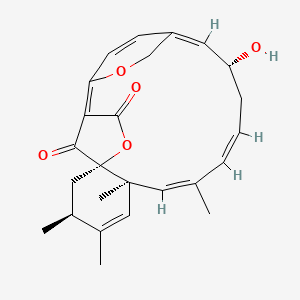
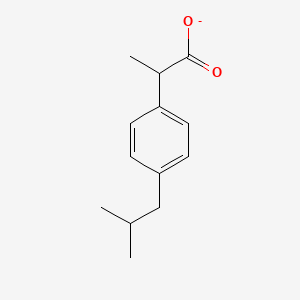

![(1S,5S,9E,11S,14S,15R,16S)-5-hydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,6,18-trione](/img/structure/B10787098.png)
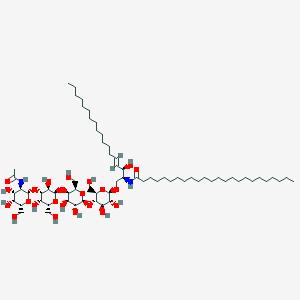
![(3E)-5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B10787106.png)
![16-Hydroxy-7,8,10,12-tetramethyl-4,20-dioxatetracyclo[16.2.2.12,5.05,10]tricosa-1,8,11,13,17,21-hexaene-3,23-dione](/img/structure/B10787118.png)
